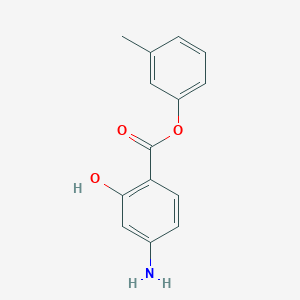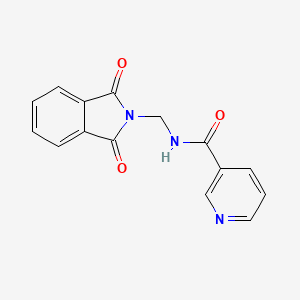![molecular formula C10H12Cl2NO6P B14634614 Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide CAS No. 53792-71-5](/img/structure/B14634614.png)
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structure, which includes a carboxylic acid group, a dichlorophenyl group, a phosphonomethyl group, and an amine oxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The synthesis begins with the chlorination of a benzene derivative to introduce the dichlorophenyl group.
Introduction of the Phosphonomethyl Group: The next step involves the reaction of the dichlorophenyl intermediate with a phosphonomethylating agent under controlled conditions.
Formation of the Amine Oxide: The final step involves the oxidation of the amine group to form the amine oxide.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and optimized reaction pathways ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Aplicaciones Científicas De Investigación
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine: Lacks the N-oxide group, resulting in different reactivity and applications.
Carboxy-N-[(3,4-dichlorophenyl)methyl]-N-(phosphonomethyl)methanamine N-oxide derivatives: Modified versions with additional functional groups for specific applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
53792-71-5 |
|---|---|
Fórmula molecular |
C10H12Cl2NO6P |
Peso molecular |
344.08 g/mol |
Nombre IUPAC |
N-[(3,4-dichlorophenyl)methyl]-2-hydroxy-2-oxo-N-(phosphonomethyl)ethanamine oxide |
InChI |
InChI=1S/C10H12Cl2NO6P/c11-8-2-1-7(3-9(8)12)4-13(16,5-10(14)15)6-20(17,18)19/h1-3H,4-6H2,(H,14,15)(H2,17,18,19) |
Clave InChI |
GFGSYOBDMKTUCS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C[N+](CC(=O)O)(CP(=O)(O)O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)


![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

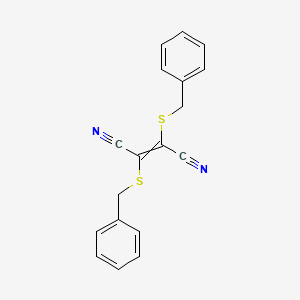
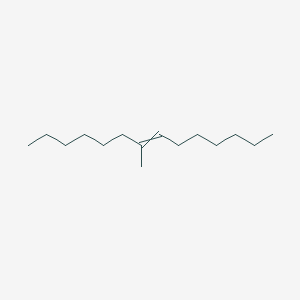

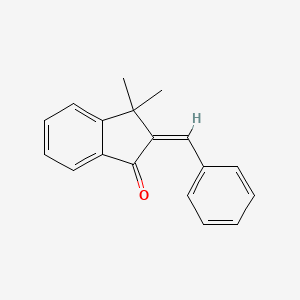
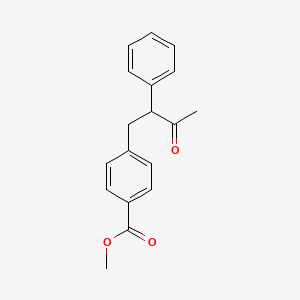
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
![(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid](/img/structure/B14634600.png)
